Butanoic acid, 4-amino-2-fluoro-, (R)-
Overview
Description
Butanoic acid, 4-amino-2-fluoro-, ®-: is a chemical compound with the molecular formula C4H8FNO2. It contains a carboxylic acid group, an amino group, and a fluorine atom attached to the butanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-amino-2-fluoro-, ®- can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, followed by the introduction of the amino group. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The amino group can be introduced through reductive amination or nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of Butanoic acid, 4-amino-2-fluoro-, ®- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired enantiomer in its pure form.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-amino-2-fluoro-, ®- undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amino group can be reduced to form amines or other related compounds.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols (RSH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines .
Scientific Research Applications
Butanoic acid, 4-amino-2-fluoro-, ®- has a wide range of scientific research applications, including:
Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: Its unique structure makes it a valuable building block in organic synthesis.
Biological Studies: It is used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Butanoic acid, 4-amino-2-fluoro-, ®- involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 4-amino-2-chloro-, ®-
- Butanoic acid, 4-amino-2-bromo-, ®-
- Butanoic acid, 4-amino-2-iodo-, ®-
Uniqueness
Butanoic acid, 4-amino-2-fluoro-, ®- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its halogenated counterparts. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
(2R)-4-amino-2-fluorobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXBTBJGHQPOPY-GSVOUGTGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@H](C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428302 | |
Record name | Butanoic acid, 4-amino-2-fluoro-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65529-63-7 | |
Record name | Butanoic acid, 4-amino-2-fluoro-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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